molecular formula C11H22O2 B12418987 2,2-Dideuteroundecanoic acid

2,2-Dideuteroundecanoic acid

Cat. No.: B12418987
M. Wt: 188.30 g/mol
InChI Key: ZDPHROOEEOARMN-KBMKNGFXSA-N
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Description

Undecanoic acid-d2 is a deuterated form of undecanoic acid, a saturated medium-chain fatty acid. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of undecanoic acid-d2 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid-d2 undergoes various chemical reactions, including:

    Oxidation: Conversion to undecanoic acid derivatives.

    Reduction: Formation of undecanol-d2.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.

Major Products Formed

    Oxidation: Produces carboxylic acid derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in substituted fatty acid derivatives.

Scientific Research Applications

Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of deuterated compounds for various industrial processes.

Mechanism of Action

The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.

    Nonanoic acid: A shorter-chain fatty acid with similar chemical properties but different biological applications.

    Undecanedioic acid: A dicarboxylic acid with distinct chemical and biological properties.

Uniqueness

Undecanoic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in studies involving metabolic pathways, reaction mechanisms, and pharmacokinetics, making it a valuable tool in scientific research.

Properties

Molecular Formula

C11H22O2

Molecular Weight

188.30 g/mol

IUPAC Name

2,2-dideuterioundecanoic acid

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2

InChI Key

ZDPHROOEEOARMN-KBMKNGFXSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCC(=O)O

Origin of Product

United States

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